7-Methylimidazo[1,2-a]pyridin-3-amine hydrochloride
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Overview
Description
7-Methylimidazo[1,2-a]pyridin-3-amine hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their wide range of applications in medicinal chemistry due to their unique structural properties . The imidazo[1,2-a]pyridine scaffold is recognized for its potential in drug discovery, particularly in the development of antituberculosis agents .
Preparation Methods
The synthesis of 7-Methylimidazo[1,2-a]pyridin-3-amine hydrochloride can be achieved through various synthetic routes. Common methods include:
Condensation Reactions: These involve the reaction of 2-aminopyridine with aldehydes or ketones under acidic conditions.
Multicomponent Reactions: These reactions involve the combination of three or more reactants to form the desired product in a single step.
Oxidative Coupling: This method involves the coupling of 2-aminopyridine with an appropriate oxidizing agent.
Tandem Reactions: These reactions involve multiple sequential steps that occur in a single reaction vessel.
Chemical Reactions Analysis
7-Methylimidazo[1,2-a]pyridin-3-amine hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
7-Methylimidazo[1,2-a]pyridin-3-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of antituberculosis agents due to its activity against multidrug-resistant and extensively drug-resistant tuberculosis.
Organic Synthesis: The compound serves as a valuable scaffold for the synthesis of various heterocyclic compounds.
Pharmaceutical Industry: It is used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 7-Methylimidazo[1,2-a]pyridin-3-amine hydrochloride involves its interaction with molecular targets and pathways. The compound acts by inhibiting specific enzymes or proteins that are essential for the survival of pathogenic organisms . This inhibition disrupts the metabolic processes of the organisms, leading to their death .
Comparison with Similar Compounds
7-Methylimidazo[1,2-a]pyridin-3-amine hydrochloride can be compared with other similar compounds such as:
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: These compounds exhibit significant activity against tuberculosis.
3-Iodo-7-methylimidazo[1,2-a]pyridine: This compound is used in various organic synthesis reactions.
The uniqueness of this compound lies in its specific structural properties and its potential in drug discovery, particularly for antituberculosis agents .
Properties
IUPAC Name |
7-methylimidazo[1,2-a]pyridin-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.ClH/c1-6-2-3-11-7(9)5-10-8(11)4-6;/h2-5H,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMUOIXFXLVROGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(N2C=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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